Methyl 4-oxohexanoate
Overview
Description
Methyl 4-oxohexanoate is an organic compound with the molecular formula C7H12O3 . It has an average mass of 144.168 Da and a monoisotopic mass of 144.078644 Da .
Synthesis Analysis
The synthesis of Methyl 4-oxohexanoate can be achieved from Methanol and ETHYLALUMINUM DICHLORIDE and SUCCINYL CHLORIDE . It’s also noted that Methyl 4-acetyl-5-oxohexanoate, a β-ketoester, has been used in modified Knorr condensation for the synthesis of pyrrole .Molecular Structure Analysis
Methyl 4-oxohexanoate contains a total of 21 bonds; 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis
Methyl 4-oxohexanoate has a density of 1.0±0.1 g/cm3, a boiling point of 201.0±13.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.7±3.0 kJ/mol, a flash point of 77.9±19.9 °C, and an index of refraction of 1.416 . Its molar refractivity is 36.3±0.3 cm3 .Scientific Research Applications
Synthesis and Organic Chemistry
- Intermediate in Leukotriene Synthesis : Methyl 4-oxohexanoate derivatives, such as methyl 5S-(benzoyloxy)-6-oxohexanoate, are key intermediates in the synthesis of leukotriene B4, a significant compound in lipoxygenase-derived arachidonic acid metabolism (Hayes & Wallace, 1990).
- Formation of γ-Keto Esters : Methyl 4-oxohexanoate is involved in the formation of γ-keto esters from β-keto esters, showcasing its versatility in organic synthesis (Ronsheim, Hilgenkamp, & Zercher, 2003).
Biological Applications and Studies
- Study of Biological Membranes : Certain derivatives of methyl 4-oxohexanoate, like methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, have applications in studying the polarity of lipid bilayers in biological membranes. This is crucial for understanding membrane dynamics and functions (Balo et al., 2000).
- Anticonvulsant Research : Derivatives like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate have been studied for their anticonvulsant properties, though their effectiveness varies. Understanding such compounds can aid in the development of new medications (Scott et al., 1993).
Chemical and Catalysis Research
- Zirconocene Enolate Complexes : Research involving the reaction of methyl 4-oxohexanoate derivatives with lithium diisopropylamide and zirconium compounds has led to the formation of zirconocene enolate complexes. These have implications in catalysis and complex formation in organometallic chemistry (Stuhldreier et al., 2000).
- Branched-Chain 2-Oxoacid Transamination : Studies on the transamination of branched-chain 2-oxoacids, including methyl 4-oxohexanoate derivatives, have shown their role in metabolic processes like insulin secretion, highlighting their significance in biochemistry (Pizarro-Delgado et al., 2009).
properties
IUPAC Name |
methyl 4-oxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-6(8)4-5-7(9)10-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGHPENQGFYWSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338089 | |
Record name | Methyl 4-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxohexanoate | |
CAS RN |
2955-62-6 | |
Record name | Methyl 4-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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